PROTAC SMARCA2 degrader-2

SMARCA2 degradation NSCLC PROTAC potency

SMARCA2-targeting PROTACs vary widely in potency (DC50 from <1 nM to >300 nM) and selectivity (pan vs. >2000-fold), making cross-study comparisons invalid without exact CAS-defined compounds. - Dual SMARCA2/4 degrader; IC50 <0.1 μM (HeLa HiBiT) - DC50 <100 nM, Dmax >90% in A549 cells (24h) - VHL-recruiting; defined structure C49H62N10O6S, MW 919.14 - Patent-validated (WO2023287787A1); ideal for SMARCA4-deficient cancer research

Molecular Formula C49H62N10O6S
Molecular Weight 919.1 g/mol
Cat. No. B12384082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-2
Molecular FormulaC49H62N10O6S
Molecular Weight919.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O
InChIInChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-27-36(60)23-40(59)47(62)52-31(3)34-9-11-35(12-10-34)45-32(4)51-29-66-45)42-25-43(56-65-42)64-22-21-57-17-13-33(14-18-57)26-58-19-15-49(16-20-58)28-50-46-39(53-49)24-38(54-55-46)37-7-5-6-8-41(37)61/h5-12,24-25,29-31,33,36,40,44,53,60-61H,13-23,26-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+/m0/s1
InChIKeyBMFRLBNGYKVCHH-UOKCIILFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 degrader-2 Overview


PROTAC SMARCA2 degrader-2 (CAS 2892523-74-7), also known as compound I-322, is a potent and selective proteolysis-targeting chimera (PROTAC) that targets the SMARCA2 and SMARCA4 bromodomains for degradation via the ubiquitin-proteasome system . It exhibits an IC50 of less than 0.1 μM in the HeLa HiBiT assay and degrades SMARCA2 protein in A549 cells with a DC50 below 100 nM and a maximum degradation rate (Dmax%) exceeding 90% after 24 hours of treatment . This compound is extracted from patent WO2023287787A1 and is specifically intended for research applications in SMARCA4-related or -deficient cancers [1].

PROTAC SMARCA2 degrader-2: Substitution Risks


SMARCA2-targeting PROTACs exhibit significant variability in degradation potency, selectivity, and cellular context that renders them non-interchangeable. The term "SMARCA2 degrader" encompasses compounds with DC50 values spanning over three orders of magnitude (from sub-nanomolar to >300 nM) and degradation selectivity ranging from pan-SMARCA2/4/PBRM1 degradation to >2000-fold SMARCA2 selectivity [1]. Furthermore, the E3 ligase recruited (VHL versus CRBN) fundamentally alters degradation kinetics, ternary complex stability, and resistance mechanisms [2]. Substituting PROTAC SMARCA2 degrader-2 with a structurally unrelated analog without accounting for these quantitative differences will produce divergent biological outcomes, invalidating cross-study comparisons and potentially leading to misinterpretation of target biology.

PROTAC SMARCA2 degrader-2: Quantitative Evidence


Degradation Potency in A549 Cells

PROTAC SMARCA2 degrader-2 achieves a DC50 of less than 100 nM for SMARCA2 protein degradation in A549 non-small cell lung cancer cells, with a maximum degradation rate (Dmax%) exceeding 90% after 24 hours of treatment . In contrast, the comparator YD23, another SMARCA2-selective PROTAC, exhibits DC50 values of 64 nM in H1792 cells and 297 nM in H1975 cells, demonstrating significant cell line-dependent potency variation [1]. Additionally, the pan-degrader ACBI1 degrades SMARCA2 with a DC50 of 6 nM in MV-4-11 cells but also degrades SMARCA4 (DC50 = 11 nM) and PBRM1 (DC50 = 32 nM), lacking the specificity profile required for SMARCA2-selective synthetic lethality studies .

SMARCA2 degradation NSCLC PROTAC potency

Dual SMARCA2/4 Binding

PROTAC SMARCA2 degrader-2 demonstrates potent binding to SMARCA2/4 bromodomains with an IC50 of less than 0.1 μM in the HeLa HiBiT assay . This dual SMARCA2/4 targeting profile contrasts with highly selective degraders such as SMD-3236, which achieves >2000-fold degradation selectivity for SMARCA2 over SMARCA4 (SMARCA2 DC50 < 1 nM, SMARCA4 DC50 > 2000 nM) . The intermediate selectivity of PROTAC SMARCA2 degrader-2 positions it as a tool for studying contexts where residual SMARCA4 activity may be relevant or where dual degradation may confer distinct biological consequences.

SMARCA2/4 dual inhibition HiBiT assay binding affinity

Chemical Identity and Purity

PROTAC SMARCA2 degrader-2 is chemically defined by CAS number 2892523-74-7, molecular formula C49H62N10O6S, and molecular weight 919.14 g/mol . It is explicitly disclosed in patent WO2023287787A1 as a PROTAC degrader of SMARCA2 and/or SMARCA4 [1]. Commercially available batches specify purity of ≥98% as determined by HPLC . In contrast, many in-class SMARCA2 degraders lack publicly disclosed CAS numbers or are referenced only by internal compound codes (e.g., 'compound 29', 'compound I-425'), complicating unambiguous procurement and cross-referencing.

chemical identity purity patent reference

PROTAC SMARCA2 degrader-2: Application Scenarios


Dual Degradation in Wild-Type Cell Lines

PROTAC SMARCA2 degrader-2 is optimal for experiments requiring dual degradation of SMARCA2 and SMARCA4, as evidenced by its sub-0.1 μM IC50 in the HeLa HiBiT binding assay and sub-100 nM DC50 in A549 cells with >90% Dmax . Researchers investigating the functional redundancy of SMARCA2 and SMARCA4, or assessing synthetic lethality in SMARCA4 wild-type backgrounds where both paralogs may be active, should prioritize this compound over highly selective degraders such as SMD-3236 (>2000-fold SMARCA2 selectivity) [1].

Ternary Complex and Degradation Kinetics

As a VHL-recruiting PROTAC with defined chemical structure (CAS 2892523-74-7, C49H62N10O6S, MW 919.14) and patent-validated identity , PROTAC SMARCA2 degrader-2 is suitable for biophysical and structural studies investigating PROTAC-induced ternary complex formation, ubiquitination kinetics, and degradation cooperativity. Its intermediate degradation selectivity between pan-degraders like ACBI1 and highly selective degraders like SMD-3236 provides a valuable reference point for understanding the relationship between ternary complex geometry and degradation selectivity [1].

Control for Selective Degrader Assays

PROTAC SMARCA2 degrader-2 serves as an appropriate control compound when evaluating highly SMARCA2-selective degraders (e.g., SMD-3236, SMD-3040) in SMARCA4-mutant cancer models. Its dual SMARCA2/4 degradation profile allows researchers to distinguish phenotypes arising from selective SMARCA2 loss versus those requiring concurrent SMARCA4 degradation, thereby clarifying the mechanistic basis of observed anti-proliferative effects in synthetic lethality screens [1].

Probe for Patent Protocols

For studies following the experimental protocols described in patent WO2023287787A1, PROTAC SMARCA2 degrader-2 is the precisely specified compound . Using alternative SMARCA2 degraders with different selectivity profiles, E3 ligase recruitment mechanisms, or degradation kinetics would deviate from the validated conditions and may yield non-reproducible results. Procurement of the exact CAS-defined compound ensures fidelity to the published methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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